molecular formula C9H16O4S B1433107 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate CAS No. 1309366-15-1

5-Oxaspiro[3.5]nonan-8-yl methanesulfonate

Cat. No. B1433107
CAS RN: 1309366-15-1
M. Wt: 220.29 g/mol
InChI Key: MNPRXHRNZZNZQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate contains a total of 31 bonds. There are 15 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 four-membered ring(s), 1 six-membered ring(s), 1 ether(s) (aliphatic), and 1 sulfonate(s) (thio-/dithio-) .


Physical And Chemical Properties Analysis

The molecular weight of 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate is 220.29 . It is a liquid at room temperature .

Scientific Research Applications

Life Sciences Research

5-Oxaspiro[3.5]nonan-8-yl methanesulfonate: is utilized in life sciences research for the study of cell biology and biochemistry. It can be used to investigate cell signaling pathways, particularly in the context of cellular stress responses. Its role in modulating protein interactions and stability under various physiological conditions is of particular interest .

Material Science

In material science, this compound finds application in the synthesis of novel polymeric materials. Due to its unique chemical structure, it can be incorporated into polymers to study the effects on thermal stability, mechanical strength, and chemical resistance. Researchers are exploring its use in creating more durable and sustainable materials .

Chemical Synthesis

This compound is a valuable reagent in chemical synthesis. It serves as an intermediate in the preparation of complex organic molecules. Its spirocyclic structure is particularly useful for constructing chiral centers, which are crucial in the development of pharmaceuticals and agrochemicals .

Chromatography

In chromatographic applications, 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate can be used as a standard or reference compound. Its well-defined physical and chemical properties make it suitable for calibrating instruments and validating analytical methods .

Analytical Chemistry

Analytical chemists use this compound to develop and improve analytical techniques. It can act as a test molecule for methods such as mass spectrometry, NMR spectroscopy, and HPLC. Its unique structure provides a benchmark for testing the accuracy and precision of these analytical tools .

Protease and Apoptosis Studies

The compound is also used in the study of proteases and apoptosis. It can be a substrate or inhibitor in enzymatic assays to understand the role of proteases in programmed cell death. This has implications for cancer research and the development of new therapeutic strategies .

Safety and Hazards

The safety information for 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

5-oxaspiro[3.5]nonan-8-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S/c1-14(10,11)13-8-3-6-12-9(7-8)4-2-5-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPRXHRNZZNZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxaspiro[3.5]nonan-8-yl methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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